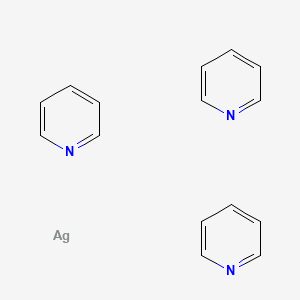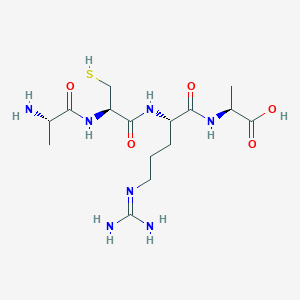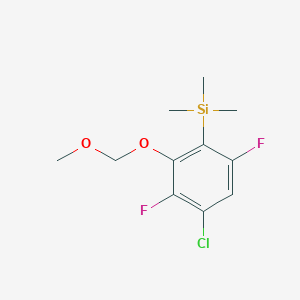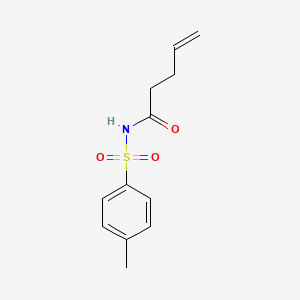
pyridine;silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine is a six-membered aromatic heterocycle with the formula C5H5N, known for its distinctive pungent smell and water solubility . Silver, on the other hand, is a transition metal known for its high conductivity and antimicrobial properties. The combination of pyridine and silver results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridine;silver can be synthesized through the reaction of silver salts with pyridine. One common method involves the reaction of silver nitrate (AgNO3) with pyridine in an aqueous solution. The reaction typically proceeds at room temperature, forming a complex where pyridine molecules coordinate to the silver ion .
Industrial Production Methods
Industrial production of this compound often involves the use of silver nitrate and pyridine in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques to obtain the desired coordination complex.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine;silver undergoes various chemical reactions, including:
Substitution: Pyridine ligands in the complex can be substituted with other ligands, such as phosphines or amines, to form new coordination compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure the stability of the coordination complex.
Major Products Formed
The major products formed from the reactions of this compound include pyridine N-oxide, metallic silver, and various substituted coordination complexes. These products have diverse applications in catalysis, materials science, and chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Pyridine;silver has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of pyridine;silver involves the coordination of pyridine ligands to the silver ion, which enhances the stability and reactivity of the silver center. The silver ion can interact with various molecular targets, including bacterial cell walls, leading to antimicrobial effects. The coordination complex can also participate in catalytic cycles, facilitating chemical transformations through electron transfer and bond formation processes .
Vergleich Mit ähnlichen Verbindungen
Pyridine;silver can be compared with other similar compounds, such as:
Pyridine;gold: Similar to this compound, pyridine;gold complexes exhibit unique catalytic properties but are often more expensive and less stable.
Pyridine;platinum: These complexes are known for their anticancer properties but are generally more toxic and less versatile in catalytic applications compared to this compound.
This compound stands out due to its combination of antimicrobial properties, catalytic versatility, and relatively low cost, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
653600-26-1 |
|---|---|
Molekularformel |
C15H15AgN3 |
Molekulargewicht |
345.17 g/mol |
IUPAC-Name |
pyridine;silver |
InChI |
InChI=1S/3C5H5N.Ag/c3*1-2-4-6-5-3-1;/h3*1-5H; |
InChI-Schlüssel |
LQRFSWUONBMDQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
![4-[2-[6-[4-(4-Hydroxy-2,6-dimethylphenyl)pyridin-2-yl]pyridin-2-yl]pyridin-4-yl]-3,5-dimethylphenol](/img/structure/B12524652.png)
![Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12524659.png)


![2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B12524668.png)


![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)



